molecular formula C11H12BrNO B3229163 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1281470-37-8

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B3229163
CAS No.: 1281470-37-8
M. Wt: 254.12
InChI Key: ZDGWUMCZYDAGHV-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one is an organic compound with the molecular formula C11H12BrNO It is a brominated derivative of pyrrolidinone, featuring a bromine atom at the third position of the pyrrolidinone ring and a 3-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one typically involves the bromination of 1-(3-methylphenyl)pyrrolidin-2-one. One common method is to react 1-(3-methylphenyl)pyrrolidin-2-one with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(3-methylphenyl)pyrrolidin-2-one.

    Oxidation: Oxidative reactions can modify the pyrrolidinone ring or the phenyl group, leading to different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, or alkoxy derivatives of 1-(3-methylphenyl)pyrrolidin-2-one.

    Reduction: The major product is 1-(3-methylphenyl)pyrrolidin-2-one.

    Oxidation: Products vary depending on the specific oxidizing agent and conditions used, potentially leading to hydroxylated or carboxylated derivatives.

Scientific Research Applications

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The bromine atom and the pyrrolidinone ring contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)pyrrolidin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with the methyl group in a different position on the phenyl ring, leading to variations in chemical and biological properties.

    3-Bromo-2-methylpyridine: Contains a pyridine ring instead of a pyrrolidinone ring, resulting in distinct chemical behavior and applications.

Uniqueness

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications and applications in various fields of research and industry.

Properties

IUPAC Name

3-bromo-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGWUMCZYDAGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281470-37-8
Record name 3-bromo-1-(3-methylphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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